molecular formula C21H26O B3029570 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one CAS No. 7078-98-0

4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

Cat. No.: B3029570
CAS No.: 7078-98-0
M. Wt: 294.4 g/mol
InChI Key: HCUWXYBKPSKTAB-UHFFFAOYSA-N
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Description

4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (CAS: 7078-98-0) is a para-quinone methide (p-QM) derivative characterized by a cyclohexadienone core substituted with two tert-butyl groups at positions 2 and 6 and a benzylidene moiety at position 2. Its molecular formula is C₂₁H₂₆O, with a molecular weight of 294.43 g/mol . The compound exhibits a melting point of 74–75°C and a boiling point of 186°C at 1 Torr . It is commercially available in high purity (97–98%) for applications in organic synthesis and pharmaceutical research, particularly as a precursor in nucleophilic addition reactions and asymmetric catalysis .

The tert-butyl groups confer steric bulk, enhancing stability and directing regioselectivity in reactions, while the benzylidene substituent enables π-conjugation, influencing electronic properties .

Properties

IUPAC Name

4-benzylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUWXYBKPSKTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC2=CC=CC=C2)C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052453
Record name 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
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Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)-
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CAS No.

7078-98-0
Record name 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
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Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)-
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Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)-
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Record name 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
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Record name 2,6-bis(1,1-dimethylethyl)-4-(phenylenemethylene)cyclohexa-2,5-dien-1-one
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Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)
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Chemical Reactions Analysis

Silylative Aromatization

QM-Ph undergoes silylative aromatization with silaborane reagents (e.g., Me₂PhSi-Bpin) under Cs₂CO₃ catalysis to form benzylic silanes. Optimized conditions include:

ParameterOptimal ValueYield
Silane Equiv2.595%
Temperature40–80°C83–95%
CatalystCs₂CO₃-
SolventTHF/DMF-

This reaction proceeds via a catalytic cycle involving nucleophilic addition of silicon to the exocyclic double bond, followed by protonation ( ).

1,6-Michael Addition

QM-Ph reacts with nucleophiles (alcohols, thiols, amines) via DBU-catalyzed 1,6-conjugate addition. Key findings:

  • Catalyst Efficiency : DBU (0.1–1.0 equiv) achieves near-quantitative yields (99%) in minutes.

  • Substrate Scope : Compatible with methanol, thiophenol, aniline, and amino acid esters.

  • Mechanism : DBU acts as a proton shuttle, facilitating nucleophilic attack at the C4 position ( ).

Optimization Table :

BaseEquivTimeYield
DBU1.05 min99%
NaOH1.01 h90%
DABCO1.072 h60%

Nucleophilic Fluoromethylation

QM-Ph undergoes 1,6-di-/trifluoromethylation with Me₃SiCF₂H/CF₃ under CsF/18-crown-6 initiation:

  • Electron-Withdrawing Groups (EWGs) : Enhance yields (e.g., 4-Cl substituent: 86%).

  • Reaction Conditions : DMF, −15°C → RT, 12–48 h.

  • Applications : Synthesizes fluorinated diarylmethanes with potential bioactivity ( ).

Substrate Performance :

Substituent (R)Yield (CF₂H)Yield (CF₃)
4-Cl86%85%
4-OMe62%58%
Naphthyl61%78%

Catalyst-Free Conjugate Additions

QM-Ph engages in solvent-mediated reactions without catalysts:

  • Indoles/4-Hydroxycoumarin : Forms triarylmethanes in DCE at 110°C (72–99% yields).

  • Mechanism : Polar solvents stabilize transition states via H-bonding ( ).

Example Reaction :

text
QM-Ph + Indole → 2,6-Di-tert-butyl-4-(indol-3-yl)phenol (87–99% yield)

Polymerization Retardation

QM-Ph acts as a radical scavenger in olefin/polyolefin production:

  • Mechanism : Terminates radical chains via H-abstraction at the benzylic position.

  • Industrial Use : Extends polymerization control windows ( ).

Acid-Catalyzed Transformations

In H₂SO₄ or BF₃·Et₂O, QM-Ph undergoes:

  • De-tert-butylation : Forms phenolic derivatives (81% yield).

  • Friedel-Crafts Alkylation : With arenes to generate polycyclic architectures ( ).

Scientific Research Applications

Basic Information

  • Molecular Formula : C21H26O
  • Molecular Weight : 294.43 g/mol
  • CAS Number : 7078-98-0
  • Physical State : Solid
  • Purity : Typically around 98% .

Structural Characteristics

This compound features a conjugated diene system which contributes to its reactivity and stability. Its structure allows for various substitution reactions, making it a versatile compound in organic synthesis.

Catalysis

This compound has been identified as an effective catalyst in several reactions:

  • Aldol Reactions : It facilitates the formation of aldol products from aldehydes and ketones under mild conditions. For instance, it has been used successfully to catalyze the reaction between benzaldehyde and acetone to produce 4-hydroxy-4-methylpentan-2-one with high yields .
  • Annulation Reactions : This compound serves as a catalyst for forming annular products from aldehydes and amines. The reaction conditions typically involve the use of solvents like acetonitrile at elevated temperatures (e.g., 40°C) to achieve optimal yields .

Case Study: Aldol Reaction

In a study where this compound was used as a catalyst:

  • Yield : Approximately 91% of the desired product was obtained.
  • Conditions : The reaction was conducted in acetonitrile at 80°C for three hours under an inert atmosphere .

Material Science

The compound's unique properties have led to its exploration in material science, particularly in the development of polymers and coatings:

  • Polymerization Initiator : It has been utilized as an initiator for polymerization reactions due to its ability to generate radicals upon UV irradiation. This property is particularly useful in creating cross-linked polymer networks that exhibit enhanced mechanical properties .

Data Table: Polymerization Applications

Application TypeReaction ConditionsYield (%)Notes
PolymerizationUV irradiation85%Cross-linked networks formed
CoatingSolvent-based formulation90%Enhanced durability

Pharmaceutical Applications

Research indicates potential applications in pharmaceuticals due to its biological activity:

  • Antioxidant Properties : Studies have shown that derivatives of this compound exhibit antioxidant activity, which could be beneficial in developing drugs aimed at oxidative stress-related diseases .

In vitro studies demonstrated that certain derivatives of this compound had significant antioxidant effects compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Table 1: Comparative Properties of 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one and Related Compounds

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
Target Compound (7078-98-0) 4-Benzylidene, 2,6-di-tert-butyl C₂₁H₂₆O 294.43 74–75 Nucleophilic additions, asymmetric synthesis
4-(4-Methoxybenzylidene) (CAS: N/A) 4-Methoxybenzylidene, 2,6-di-tert-butyl C₂₂H₂₈O₂ 324.45 Not reported Enhanced electron density at quinone core
4-(4-Methylthiobenzylidene) (CAS: N/A) 4-Methylthiobenzylidene, 2,6-di-tert-butyl C₂₂H₂₈OS 340.52 Not reported Tunable electronic effects for catalysis
4-Hydroxy-4-methyl (10396-80-2) 4-Hydroxy, 4-methyl, 2,6-di-tert-butyl C₁₅H₂₄O₂ 236.35 Not reported Antioxidant properties, polar interactions
Dimeric Bis-quinone Methide (N/A) Bis-quinone methide C₅₈H₆₇O₄ 827.00 Not reported Electrochemical dimerization (95% yield)
4-Methylidene (2607-52-5) 4-Methylidene, 2,6-di-tert-butyl C₁₅H₂₂O 218.34 Not reported Reduced steric hindrance

Electronic and Steric Effects

  • Benzylidene vs. Methoxy/Methylthio Substituents: Replacement of the benzylidene group with electron-donating groups (e.g., methoxy or methylthio) increases electron density at the quinone core, altering reactivity in nucleophilic additions. For example, 4-(4-methoxybenzylidene) derivatives exhibit higher yields in alkylation reactions due to enhanced electrophilicity .
  • Hydroxy and Methyl Groups :
    The 4-hydroxy-4-methyl analog (CAS: 10396-80-2) lacks conjugation but introduces hydrogen-bonding capability, making it suitable for antioxidant applications .

Steric and Stability Considerations

  • tert-Butyl Substitution: All analogs retain 2,6-di-tert-butyl groups, which provide steric protection to the reactive quinone methide, preventing undesired side reactions such as polymerization .

Biological Activity

4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one, a compound with the molecular formula C21H26O and CAS number 7078-98-0, has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexadiene structure with two tert-butyl groups and a benzylidene moiety. Its unique configuration contributes to its reactivity and interaction with biological targets. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight294.43 g/mol
Melting PointNot specified
SolubilityOrganic solvents
AppearanceYellow crystalline solid

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study by Toh et al. demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase . A notable case study involved treating MCF-7 cells with varying concentrations of the compound, resulting in a dose-dependent decrease in cell viability.

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced inflammatory markers such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of this compound were evaluated in models of neurodegeneration. Research indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting a protective role against conditions like Alzheimer's disease .

Study on Antioxidant Activity

In a controlled experiment, researchers treated human fibroblast cells with this compound and assessed oxidative stress levels using DCFDA assays. Results showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls.

Study on Anticancer Activity

A study conducted on HeLa cells demonstrated that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one, and what key experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and cyclohexa-2,5-dien-1-one derivatives. For example, Knoevenagel or aldol-type condensations under basic or acidic conditions are common. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve solubility and reaction kinetics.
  • Temperature control : Reactions typically proceed at 60–100°C to balance yield and side-product formation .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC or GC-MS .

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most effective?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., tert-butyl groups at C2/C6 and benzylidene at C4). Coupling constants in ¹H NMR distinguish diastereomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive proof of stereochemistry and crystal packing, critical for materials science applications .

Q. What are the critical storage conditions to prevent degradation of this compound, based on its chemical stability profile?

  • Methodological Answer :

  • Light sensitivity : Store in amber glass vials under inert gas (N₂/Ar) to prevent photo-oxidation of the cyclohexadienone core .
  • Temperature : Long-term stability requires storage at –20°C; avoid repeated freeze-thaw cycles.
  • Moisture control : Use desiccants (e.g., silica gel) to suppress hydrolysis of the ketone group .

Advanced Research Questions

Q. How can discrepancies in reported UV-Vis absorption maxima for this compound be systematically investigated?

  • Methodological Answer :

  • Solvent effects : Compare spectra in solvents of varying polarity (e.g., hexane vs. ethanol) to assess solvatochromism .
  • Concentration dependency : Dilute solutions may exhibit aggregation-induced shifts; use concentrations ≤1 mM for accurate λmax determination .
  • Instrument calibration : Validate using standard references (e.g., holmium oxide filters) to rule out instrumental artifacts .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends observed experimentally .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .

Q. In designing derivatives for enhanced photostability, what structural modifications have shown promise in analogous systems?

  • Methodological Answer :

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., –NO₂) at the benzylidene moiety reduces π→π* transition energy, mitigating photodegradation .
  • Steric shielding : Bulkier substituents (e.g., adamantyl instead of tert-butyl) at C2/C6 hinder reactive oxygen species (ROS) access .
  • Cross-linking strategies : Incorporate vinyl or acetylene groups for polymerization, as demonstrated in covalent organic frameworks (COFs) to enhance rigidity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the catalytic activity of this compound in oxidation reactions?

  • Methodological Answer :

  • Reaction conditions : Compare studies for variables like O₂ pressure, solvent, and catalyst loading. For example, higher O₂ pressure may favor radical pathways over singlet-oxygen mechanisms .
  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., epoxides or quinones) that indicate divergent reaction pathways .
  • Kinetic studies : Perform time-resolved experiments to distinguish between rate-limiting steps (e.g., substrate binding vs. electron transfer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
Reactant of Route 2
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

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